molecular formula C14H12N4O4 B14682841 Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate CAS No. 29980-68-5

Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate

Cat. No.: B14682841
CAS No.: 29980-68-5
M. Wt: 300.27 g/mol
InChI Key: SCCPDVCXGPSUCY-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate is an organic compound that features a complex structure with both nitro and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate typically involves the condensation of 2-nitroaniline with methyl 2-formylbenzoate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-nitrobenzoate: Similar structure but lacks the iminohydrazinyl group.

    2-Nitroaniline: Contains the nitro group but lacks the ester and iminohydrazinyl groups.

    Methyl 2-aminobenzoate: Contains the ester group but lacks the nitro and iminohydrazinyl groups.

Uniqueness

Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate is unique due to the presence of both nitro and ester functional groups, as well as the iminohydrazinyl moiety

Properties

CAS No.

29980-68-5

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate

InChI

InChI=1S/C14H12N4O4/c1-22-14(19)10-6-2-3-7-11(10)15-17-16-12-8-4-5-9-13(12)18(20)21/h2-9H,1H3,(H,15,16)

InChI Key

SCCPDVCXGPSUCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NN=NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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